Phentolamine

Catalog No.
S539465
CAS No.
50-60-2
M.F
C17H19N3O
M. Wt
281.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phentolamine

CAS Number

50-60-2

Product Name

Phentolamine

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-3-ium-2-ylmethyl)-4-methylanilino]phenolate

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

InChI

InChI=1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19)

InChI Key

MRBDMNSDAVCSSF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC2=[NH+]CCN2)C3=CC(=CC=C3)[O-]

Solubility

In water, 4.59 mg/L at 25 °C (est)
2.72e-01 g/L

Synonyms

Fentolamin, Mesilate, Phentolamine, Mesylate, Phentolamine, Methanesulfonate, Phentolamine, Mono-hydrochloride, Phentolamine, Phentolamine, Phentolamine Mesilate, Phentolamine Mesylate, Phentolamine Methanesulfonate, Phentolamine Mono hydrochloride, Phentolamine Mono-hydrochloride, Regitine, Regityn, Rogitine, Z-Max

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=[NH+]CCN2)C3=CC(=CC=C3)[O-]

Description

The exact mass of the compound Phentolamine is 281.1528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.59 mg/l at 25 °c (est)2.72e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals

XLogP3

3.3

Exact Mass

281.1528

LogP

3.3
log Kow = 3.36 (est)
3.3

Appearance

Solid powder

Melting Point

174.5 °C
175 °C
174.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z468598HBV

Related CAS

65-28-1 (mesylate (salt))
73-05-2 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Used as an aid for the diagnosis of pheochromocytoma, and may be administered immediately prior to or during pheochromocytomectomy to prevent or control paroxysmal hypertension resulting from anesthesia, stress, or operative manipulation of the tumor. Phentolamine has also been used to treat hypertensive crisis caused by sympathomimetic amines or catecholamine excess by certain foods or drugs in patients taking MAO inhibitors, or by clonidine withdrawal syndrome. Other indications include the prevention of dermal necrosis and sloughing following IV administration or extravasation of norepinephrine, decrease in impedance to left ventricular ejection and the infarct size in patients with MI associated with left ventricular failure, treatment of erectile dysfunction through self-injection of small doses combined with papaverine hydrochloride into the corpus cavernosum, and as an adjunct to the management of cocaine overdose to reverse coronary vasoconstriction following use of oxygen, benzodiazepines,and nitroglycerin.

Therapeutic Uses

Adrenergic alpha-Antagonists; Antihypertensive Agents; Sympatholytics
Phentolamine is used mainly in the diagnosis of pheochromocytoma and to control or prevent paroxysmal hypertension immediately prior to or during pheochromocytomectomy. /Use included in US product label/
OraVerse is indicated for the reversal of soft-tissue anesthesia, i.e., anesthesia of the lip and tongue, and the associated functional deficits resulting from an intraoral submucosal injection of a local anesthetic containing a vasoconstrictor. /Use included in US product label/
Although no single chemical or pharmacological test is completely reliable, determinations of blood concentrations of catecholamines and/or urinary excretion of catecholamines or their metabolites are the safest and most reliable methods for the diagnosis of pheochromocytoma. The phentolamine test may be used when additional confirmatory evidence of pheochromocytoma is required and the potential benefits of the test outweigh the possible risks. The phentolamine test is more reliable in detecting pheochromocytomas in patients with sustained hypertension than in those with paroxysmal hypertension and is of no value in patients who are not hypertensive at the time of the test. Sudden and marked reduction in blood pressure following parenteral administration of phentolamine to a hypertensive patient suggests the presence of a pheochromocytoma. However, false-negative and false-positive responses to the phentolamine test occur frequently. /Use included in US product label/
In patients with pheochromocytomas, phentolamine may be administered immediately prior to or during pheochromocytomectomy to prevent or control paroxysmal hypertension resulting from anesthesia, stress, or operative manipulation of the tumor. Although phentolamine has also been used for the medical management of patients with pheochromocytomas until surgery is performed and for prolonged treatment of hypertension caused by a pheochromocytoma not amenable to surgery, most clinicians consider phenoxybenzamine the drug of choice because it has a longer duration of action. /Use included in US product label/
Phentolamine mesylate has been used to treat hypertensive crises caused by sympathomimetic amines (e.g., methoxamine or phenylephrine) or catecholamine excess, by certain foods or drugs in patients taking monoamine oxidase (MAO) inhibitors (e.g., isocarboxazid (no longer commercially available in the US), tranylcypromine), or by clonidine withdrawal syndrome. /Use NOT Included in US product label/
Phentolamine mesylate may be used to prevent dermal necrosis and sloughing following IV administration or extravasation of norepinephrine. Phentolamine mesylate has also been used to prevent necrosis after extravasation of dopamine. /Use NOT Included in US product label/
Phentolamine is used as an adjunct in the management of cocaine overdose to reverse coronary vasoconstriction. /Use NOT Included in US product label/
Self-injection of small doses of phentolamine mesylate combined with papaverine hydrochloride into a corpus cavernosum of the penis has been effective for the treatment of erectile dysfunction (impotence). /Use NOT Included in US product label/
Phentolamine mesylate has been used IV to decrease the impedance to left ventricular ejection and the size of infarction in patients with myocardial infarction associated with left ventricular failure. However, the manufacturers state that the drug is contraindicated in patients with myocardial infarction and investigators do not recommend this therapy for routine use, since left ventricular function and the ECG must be monitored continuously. /Use NOT Included in US product label/

Pharmacology

Phentolamine is indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma. If tachycardia is excessive, it may be necessary to use a beta-blocking agent concomitantly. Phentolamine is a long-acting, adrenergic, alpha-receptor blocking agent which can produce and maintain "chemical sympathectomy" by oral administration. It increases blood flow to the skin, mucosa and abdominal viscera, and lowers both supine and erect blood pressures. It has no effect on the parasympathetic system. Phentolamine works by blocking alpha receptors in certain parts of the body. Alpha receptors are present in the muscle that lines the walls of blood vessels. When the receptors are blocked by Phentolamine, the muscle relaxes and the blood vessels widen. This widening of the blood vessels results in a lowering of blood pressure.
Phentolamine is a synthetic imidazoline with alpha-adrenergic antagonist activity. As a competitive alpha-adrenergic antagonist, phentolamine binds to alpha-1 and alpha-2 receptors, resulting in a decrease in peripheral vascular resistance and vasodilatation. This agent also may block 5-hydroxytryptamine (5-HT) receptors and stimulate release of histamine from mast cells.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AB - Imidazoline derivatives
C04AB01 - Phentolamine
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB36 - Phentolamine

Mechanism of Action

Phentolamine produces its therapeutic actions by competitively blocking alpha-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure. The action of phentolamine on the alpha adrenergic receptors is relatively transient and the blocking effect is incomplete. The drug is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. Phentolamine also stimulates β-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output.
Phentolamine inhibits responses to adrenergic stimuli by competitively blocking a-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), but the action of the drug is relatively transient and a-adrenergic blockade is incomplete. Phentolamine has greater a-adrenergic blocking effects than does tolazoline. Phentolamine is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. The drug causes peripheral vasodilation and decreases peripheral resistance, primarily by direct relaxation of vascular smooth muscle, but a-adrenergic blockade also contributes to vasodilation. Phentolamine also stimulates beta-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output.
DIFFERENCES IN PLASMA GLUCOSE & LACTOSE OBSERVED SUGGEST PROTECTION OF HEPATIC METABOLISM IN PHENTOLAMINE-TREATED ENDOTOXIC RATS (FASTED MALE RATS ADMIN E COLI ENDOTOXIN 25 MG/KG/IP) BY PREVENTION OF EXCESSIVE HEPATIC HYPOXIA.
INFUSION OF PHENTOLAMINE AUGMENTED ACUTE INSULIN RESPONSE & GLUCOSE TOLERANCE.
COMPARISON OF CARDIOVASCULAR ACTIONS OF DIHYDRALAZINE, PHENTOLAMINE, & PRAZOSIN IN SPONTANEOUSLY HYPERTENSIVE RATS IS DISCUSSED.
Phentolamine, an imidazoline, is a competitive alpha receptor antagonist that has similar affinities for alpha1 and alpha2 receptors. Its effects on the cardiovascular system are very similar to those of phenoxybenzamine. Phenoxybenzamine and phentolamine have played an important role in the establishment of the importance of receptors in cardiovascular regulation. They sometimes are referred to as "classical" blockers to distinguish them from more recently developed compounds such as prazosin and its derivatives. Phentolamine also can block receptors for 5-HT, and it causes release of histamine from mast cells; phentolamine also blocks K+ channels.
... The biochemical and physiological mechanisms of action of phentolamine mesylate in regulating erectile tissue smooth muscle contractility in human and rabbit corpus cavernosum /was investigated/. The binding activity of phentolamine was investigated in a cell-free system by displacement of specific and selective radiolabelled ligands to alpha 1 and 2 adrenergic receptors. The physiologic activity of phentolamine-mediated relaxation of adrenergic and non-adrenergic pre-contracted erectile tissue strips of human and rabbit corpus cavernosum were studied in organ bath chambers. In corpus cavernosum membranes, phentolamine displaced binding of the selective alpha 1 receptor antagonists [125I]HEAT and [3H]prazosin and the alpha 2 receptor antagonists [3H]rauwolscine and [3H]RX 821002 with relatively high affinity. Phentolamine caused concentration dependent relaxation in erectile tissue strips pre-contracted with adrenergic agonists phenylephrine, norepinephrine, oxymetazoline and UK 14,304, as well as with non-adrenergic contractile agents endothelin and KCl. Biochemical and physiologic studies reveal that the concentration of phentolamine required to displace half maximal binding or to produce half-maximal relaxation was similar to that found in human plasma 30 min after ingestion of 40 mg of Vasomax. Reversible inhibition of nitric oxide synthase by L-nitroarginine or mechanical disruption of endothelium diminished non-adrenergic phentolamine-mediated erectile tissue relaxation.Phentolamine mesylate induced relaxation of corpus cavernosum erectile tissue by direct antagonism of alpha 1 and 2 adrenergic receptors and by indirect functional antagonism via a non-adrenergic, endothelium-mediated mechanism suggesting nitric oxide synthase activation.
PHENTOLAMINE IS A SPECIFIC BLOCKING AGENT OF ALPHA-NORADRENERGIC RECEPTORS & DEPRESS DORSAL ICSS (SELF-STIMULATING BEHAVIOR) MORE THAN THAT OF VENTRAL REGION. OBSERVATION CLEARLY INDICATE NORADRENERGIC INFLUENCE IN DORSAL REGION OF HYPOTHALAMUS.
... The actions of phentolamine on pacemaker activities were investigated using whole-cell patch-clamp technique and intracellular Ca(2+) analysis at 30 degrees C in cultured mouse intestinal interstitial cells of Cajal (ICC). ICC generated spontaneous pacemaker currents at a holding potential of -70 mV. Treatment with phentolamine reduced the frequency and amplitude of the pacemaker currents and increased the resting outward currents. Moreover, under current clamping (I = 0), phentolamine hyperpolarized the ICC membrane and decreased the amplitude of the pacemaker potentials. We also observed that phentolamine inhibited spontaneous [Ca(2+)](i) oscillations in ICC. The alpha-adrenergic drugs prazosin, yohimbine, methoxamine, and clonidine had no effect on ICC intestinal pacemaker activity and did not block phentolamine-induced effects. Phentolamine-induced effects on the pacemaker currents and the pacemaker potentials were significantly inhibited by ATP sensitive K(+) channel blocker glibenclamide, but not by TEA, apamin, or 4-aminopyridine. In addition, the NO synthase inhibitor, L-NAME and the guanylate cyclase inhibitor, ODQ were incapable of blocking the phentolamine-induced effects. These results demonstrate that phentolamine regulates the pacemaker activity of ICC via ATP-sensitive K(+) channel activation. Phentolamine could act through an adrenergic receptor- and also through NO-independent mechanism that involves intracellular Ca(2+) signaling.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Vapor Pressure

9.83X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

50-60-2

Associated Chemicals

Pentolamine mesylate; 65-28-1

Wikipedia

Phentolamine

Drug Warnings

Phentolamine may cause acute and prolonged hypotension, tachycardia, cardiac arrhythmias, and angina, especially after parenteral administration. Myocardial infarction and cerebrovascular spasm or occlusion, usually in association with marked hypotension and a shock-like state, have been reported occasionally following parenteral administration of phentolamine. Deaths have occurred after IV administration of phentolamine for the diagnosis of pheochromocytoma.
Weakness, dizziness, flushing, orthostatic hypotension, and nasal congestion have been reported in patients receiving phentolamine. Adverse GI effects are common and include abdominal pain, nausea, vomiting, diarrhea, and exacerbation of peptic ulcer; these adverse effects generally prevent long-term administration of phentolamine.
Intracavernous injection /not approved in the US/ of combined phentolamine and papaverine for the treatment of impotence occasionally has caused priapism. Priapism is a medical emergency that could result in penile tissue damage and permanent loss of potency if not treated immediately, and therefore, patients should be advised to report promptly to their physician or, if unavailable, to seek alternative immediate medical attention if an erection that persists longer than 4 hours or that is extremely painful occurs. ... Other complications of intracavernous injection of combined phentolamine and papaverine have included transient pain, including referred pain to the glans, burning, and paresthesia. Penile ecchymosis has occurred in many patients, and superficial hematoma and bruising of the penis also have occurred. Fibrotic changes (e.g., induration, lumpy areas of the penis but not necessarily at the injection site), including bilateral fibrosis of the corpora cavernosa, also have been reported. Embolus in the glans has been reported rarely, and the development of priapism, deep vein thrombosis, and fatal pulmonary embolus occurred in one patient. Adverse systemic effects of the drugs (e.g., facial flushing, dizziness, decreased systemic blood pressure, metallic taste) also have occurred.
It is not known whether phentolamine mesylate is distributed into milk. Because of the potential for serious adverse reactions to phentolamine mesylate in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
For more Drug Warnings (Complete) data for Phentolamine (7 total), please visit the HSDB record page.

Biological Half Life

19 minutes
The elimination half life /of phentolamine/ is 19 minutes after intravenous administration, 5 to 7 hours after oral administration.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

m-(p-Toluidino)phenol is refluxed with 2-chloromethylimidazoline hydrochloride and the resulting phentolamine base treated with an equimolar protion of methanesulfonic acid. /Phentolamine mesylate/

General Manufacturing Information

No longer widely used because of its side effects /which include arrhythmia and tachycardia/.

Clinical Laboratory Methods

HPLC determination in biological samples

Storage Conditions

Phentolamine mesylate powder for injection should be stored at 15 - 30 °C.
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

PIMOZIDE WAS A POTENT ANTAGONIST OF (+)AMPHETAMINE, DIETHYLPROPION, MAZINDOL & PHENTERMINE ANOREXIA IN MOUSE. PHENTOLAMINE & PROPRANOLOL PRODUCED NO SUCH ANTAGONISM, BUT EITHER POTENTIATED OR HAD NO EFFECT ON DRUG-INDUCED ANOREXIA.

Stability Shelf Life

Following reconstitution of the commercially available lyophilized powder with sterile water for injection to a concentration of 5 mg/mL, phentolamine mesylate injection is stable for 48 hours at room temperature or 1 week at 2-8 °C; however, the manufacturer recommends that the reconstituted injection be used immediately and not stored.

Dates

Modify: 2023-07-15
1: Zhou K, Kumar U, Yuen VG, McNeill JH. The effects of phentolamine on fructose-fed rats. Can J Physiol Pharmacol. 2012 Aug;90(8):1075-85. doi: 10.1139/y2012-063. Epub 2012 Jul 11. PubMed PMID: 22783820.
2: Kan X, Zheng SL, Zhou CY. UPLC-MS/MS determination of phentolamine in human plasma and its application to a pharmacokinetic study. Drug Res (Stuttg). 2014 Nov;64(11):607-12. doi: 10.1055/s-0033-1364002. Epub 2014 Jan 22. PubMed PMID: 24452521.
3: Niaki AS, Bagherzadi K, Momenzadeh S, Shahriyari H, Dori MM. Intravenous regional block with phentolamine in the treatment of complex regional pain syndrome. Acta Med Iran. 2011;49(8):523-6. PubMed PMID: 22009808.
4: Xu F, Xu G, Su L, Feng E. Stability and compatibility of doxofylline with phentolamine mesilate in 0.9% sodium chloride or 5% dextrose injection for intravenous infusion. J Clin Pharm Ther. 2011 Feb;36(1):99-102. doi: 10.1111/j.1365-2710.2010.01160.x. Epub 2010 Oct 19. PubMed PMID: 21198724.
5: Gould L, Reddy CV. Phentolamine. Am Heart J. 1976 Sep;92(3):397-402. PubMed PMID: 949032.
6: Ho CH, Hsu JL, Liu SP, Hsu LC, Chang WL, Chao CC, Guh JH. Repurposing of phentolamine as a potential anticancer agent against human castration-resistant prostate cancer: A central role on microtubule stabilization and mitochondrial apoptosis pathway. Prostate. 2015 Sep;75(13):1454-66. doi: 10.1002/pros.23033. Epub 2015 Jul 14. PubMed PMID: 26180030.
7: Hersh EV, Lindemeyer RG. Phentolamine mesylate for accelerating recovery from lip and tongue anesthesia. Dent Clin North Am. 2010 Oct;54(4):631-42. doi: 10.1016/j.cden.2010.06.004. Review. PubMed PMID: 20831927.
8: Silva LF, Moraes MO, Santana GS, Frota Bezerra FA, De Nucci G, Moraes ME. Phentolamine bioequivalence study. Int J Clin Pharmacol Ther. 2004 Jan;42(1):43-9. PubMed PMID: 14756387.
9: Traish A, Gupta S, Gallant C, Huang YH, Goldstein I. Phentolamine mesylate relaxes penile corpus cavernosum tissue by adrenergic and non-adrenergic mechanisms. Int J Impot Res. 1998 Dec;10(4):215-23. PubMed PMID: 9884917.
10: Zorgniotti AW. Experience with buccal phentolamine mesylate for impotence. Int J Impot Res. 1994 Mar;6(1):37-41. PubMed PMID: 7517275.
11: Kalamidas SA, Kotoulas OB, Hann AC. Studies on glycogen autophagy: effects of phorbol myristate acetate, ionophore A23187, or phentolamine. Microsc Res Tech. 2002 Jun 15;57(6):507-11. PubMed PMID: 12112433.
12: Goldstein I. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction. Int J Impot Res. 2000 Mar;12 Suppl 1:S75-80. Review. PubMed PMID: 10845768.
13: Gray GA, Hedley D, Pertwee RG. Enhancement of the hypothermic response of mice to delta-9-tetrahydrocannabinol by subhypothermic doses of chlorpromazine and phentolamine. Neuropharmacology. 1987 Feb-Mar;26(2-3):229-35. PubMed PMID: 3035414.
14: Pires OC, Ashmawi HA, Constantino E, Pelogia NC, Posso Ide P. Subarachnoid serotonergic and noradrenergic antagonists increase the pain response in rats. Rev Bras Anestesiol. 2011 Mar-Apr;61(2):202-5, 206-10, 108-12. doi: 10.1016/S0034-7094(11)70024-1. English, Portuguese, Spanish. PubMed PMID: 21474027.
15: Cunningham JG, Stephenson RB. Influence of phentolamine and propranolol on the length of tonus and clonus in pentylenetetrazol-induced seizures in dogs. Am J Vet Res. 1984 Apr;45(4):739-41. PubMed PMID: 6731988.
16: Hatzichristou DG, Apostolidis A, Tzortzis V, Hatzimouratidis K, Kouvelas D. Effects of oral phentolamine, taken before sleep, on nocturnal erectile activity: a double-blind, placebo-controlled, crossover study. Int J Impot Res. 2001 Oct;13(5):303-8. PubMed PMID: 11890519.
17: Martins AN, Newby N, Doyle TF, Kobrine AI, Ramirez A. Effect of intracisternal phentolamine on cerebral blood flow after subarachnoid injection of blood. J Neurosurg. 1976 Mar;44(3):353-8. PubMed PMID: 814210.
18: Gould L, Reddy CV, Blatt CJ, Gomprecht RF, Hayt DB. Effects of phentolamine on coronary blood flow in patients with recent myocardial infarction. Br Heart J. 1975 Jun;37(6):647-51. PubMed PMID: 1148064; PubMed Central PMCID: PMC482850.
19: Ekström B, Andersson KE, Mattiasson A. Urodynamic effects of intravesical instillation of atropine and phentolamine in patients with detrusor hyperactivity. J Urol. 1993 Jan;149(1):155-8. PubMed PMID: 8417203.
20: Silva LF, Nascimento NR, Fonteles MC, de Nucci G, Moraes ME, Vasconcelos PR, Moraes MO. Phentolamine relaxes human corpus cavernosum by a nonadrenergic mechanism activating ATP-sensitive K+ channel. Int J Impot Res. 2005 Jan-Feb;17(1):27-32. PubMed PMID: 15510188.

Explore Compound Types